molecular formula C18H20Cl2N2O6S2 B2555762 1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)piperazine CAS No. 332388-60-0

1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)piperazine

Cat. No. B2555762
CAS RN: 332388-60-0
M. Wt: 495.39
InChI Key: YGGMPRNKTQUOAE-UHFFFAOYSA-N
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Description

“1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)piperazine” is a chemical compound . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Cross-Linking Agents in Polymer Chemistry

BCMBP serves as an effective cross-linking agent in polymer chemistry. Its bifunctional nature allows it to form covalent bonds between polymer chains, enhancing mechanical properties, thermal stability, and chemical resistance. Researchers have employed BCMBP to create robust polymer networks for applications in coatings, adhesives, and materials science .

Anticancer Agents

BCMBP derivatives have demonstrated promising anticancer activity. Researchers have modified BCMBP’s structure to enhance its cytotoxicity against cancer cells. These compounds inhibit cell proliferation and induce apoptosis, making them potential candidates for novel cancer therapies .

properties

IUPAC Name

1,4-bis[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O6S2/c1-27-15-5-3-13(19)11-17(15)29(23,24)21-7-9-22(10-8-21)30(25,26)18-12-14(20)4-6-16(18)28-2/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGMPRNKTQUOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)piperazine

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